molecular formula C14H16N2O3 B12892762 5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone CAS No. 55243-73-7

5-Phenyl-3-(1-pyrrolidinylcarbonyl)-2-oxazolidinone

Cat. No.: B12892762
CAS No.: 55243-73-7
M. Wt: 260.29 g/mol
InChI Key: KNBJKAYEDPGSJY-UHFFFAOYSA-N
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Description

5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring substituted with a phenyl group and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl isocyanate with pyrrolidine-1-carboxylic acid, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the substituents.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and the use of inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups onto the phenyl or pyrrolidine rings.

Scientific Research Applications

5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one involves its interaction with biological targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the phenyl and pyrrolidine groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-(pyrrolidine-1-carbonyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyrrolidine-1-carbonyl group makes it a versatile scaffold for further chemical modifications and applications in various fields .

Properties

CAS No.

55243-73-7

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

5-phenyl-3-(pyrrolidine-1-carbonyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H16N2O3/c17-13(15-8-4-5-9-15)16-10-12(19-14(16)18)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2

InChI Key

KNBJKAYEDPGSJY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2CC(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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